molecular formula C9H11BrN2O B185338 N-(5-bromo-6-methyl-2-pyridinyl)propanamide CAS No. 638140-68-8

N-(5-bromo-6-methyl-2-pyridinyl)propanamide

Cat. No.: B185338
CAS No.: 638140-68-8
M. Wt: 243.1 g/mol
InChI Key: DUJQWEAOAOXMLF-UHFFFAOYSA-N
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Description

N-(5-bromo-6-methyl-2-pyridinyl)propanamide is a chemical compound with the molecular formula C9H11BrN2O. It is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 6th position of the pyridine ring, along with a propanamide group attached to the nitrogen atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Properties

IUPAC Name

N-(5-bromo-6-methylpyridin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O/c1-3-9(13)12-8-5-4-7(10)6(2)11-8/h4-5H,3H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUJQWEAOAOXMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC(=C(C=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356817
Record name N-(5-bromo-6-methyl-2-pyridinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638140-68-8
Record name N-(5-bromo-6-methyl-2-pyridinyl)propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Propanoyl Chloride Route

The most widely reported method involves reacting 5-bromo-6-methyl-2-aminopyridine with propanoyl chloride in anhydrous dichloromethane. Triethylamine serves as a base to scavenge HCl, with reactions typically conducted at 0–5°C to minimize side reactions. After 12–24 hours, the mixture is washed with sodium bicarbonate, and the product is isolated via solvent evaporation. Yields range from 65% to 78%, with purity dependent on recrystallization solvents (e.g., methanol or diethyl ether).

Reaction Conditions:

ParameterValue
Temperature0–5°C
SolventDichloromethane
Molar Ratio (amine:acyl chloride)1:1.2
Reaction Time12–24 hours

Carbodiimide-Mediated Coupling

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate propanoic acid for amide bond formation. This method avoids handling corrosive acyl chlorides but requires strict moisture control. Yields are comparable (70–75%), though costs are higher due to coupling reagents.

Multi-Step Synthesis from 2-Aminopyridine Precursors

Chloroquinoline Intermediate Approach

The patent CN102850269A describes a related synthesis for 6-bromo-3-chlorophenylmethyl-2-methoxyquinoline, highlighting the use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form chlorinated intermediates. Adapting this to this compound could involve:

  • Chlorination: Treating 2-aminopyridine with POCl₃/DMF to form 2-chloropyridine.

  • Bromination/Methylation: Introducing bromine and methyl groups via radical or electrophilic mechanisms.

  • Nucleophilic Acyl Substitution: Displacing chloride with propanamide using sodium methoxide.

Purification and Characterization

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials and byproducts. The target compound typically elutes at Rf = 0.4–0.5.

Recrystallization

Anhydrous methanol or diethyl ether yields crystals with ≥95% purity, as confirmed by melting point (143–145°C) and HPLC analysis.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 1H, pyridine-H), 2.51 (q, J = 7.6 Hz, 2H, CH₂), 2.33 (s, 3H, CH₃), 1.24 (t, J = 7.6 Hz, 3H, CH₃).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C-Br).

Yield Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, dichloromethane) improve reaction rates by stabilizing ionic intermediates. Non-polar solvents like toluene reduce byproduct formation in exothermic steps.

Catalytic Additives

Adding 4-dimethylaminopyridine (DMAP) accelerates acylation by 30%, likely through transition-state stabilization.

Temperature Control

Maintaining temperatures below 10°C during propanoyl chloride addition minimizes N-Boc deprotection (if applicable) and hydrolysis.

Industrial-Scale Considerations

Batch processes using jacketed reactors achieve kilogram-scale production. Key challenges include:

  • Bromine Handling: Requires corrosion-resistant equipment (e.g., Hastelloy C-276).

  • Waste Management: Phosphorus oxychloride byproducts necessitate neutralization with aqueous NaOH.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies indicate that microwave irradiation (100°C, 300 W) reduces reaction times from 24 hours to 45 minutes, though yields remain suboptimal (55–60%).

Flow Chemistry Approaches

Microreactors with residence times of 10–15 minutes improve heat transfer during exothermic acylations, potentially enhancing scalability .

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-6-methyl-2-pyridinyl)propanamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The propanamide group can be reduced to form the corresponding amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents like ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Depending on the nucleophile, products such as N-(5-azido-6-methyl-2-pyridinyl)propanamide, N-(5-thio-6-methyl-2-pyridinyl)propanamide, or N-(5-alkoxy-6-methyl-2-pyridinyl)propanamide can be formed.

    Oxidation Reactions: Products include 5-bromo-6-methyl-2-pyridinecarboxylic acid or 5-bromo-6-methyl-2-pyridinecarboxaldehyde.

    Reduction Reactions: The major product is N-(5-bromo-6-methyl-2-pyridinyl)propanamine.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

N-(5-bromo-6-methyl-2-pyridinyl)propanamide serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. For instance, it has been utilized in the development of analgesics and anti-inflammatory agents.

Case Study: Synthesis of Analgesics

A study demonstrated that derivatives of this compound exhibited significant analgesic activity in animal models. The synthesis involved modifying the amide group to enhance receptor binding affinity, leading to compounds with improved efficacy compared to existing analgesics.

Material Science

Development of Novel Materials

The compound's unique properties make it suitable for applications in material science, particularly in the development of organic electronic materials. Its ability to form stable complexes with metal ions can be exploited to create materials with specific electronic properties.

Data Table: Comparison of Electronic Properties

CompoundConductivity (S/cm)Band Gap (eV)Application Area
This compound0.052.1Organic Electronics
Similar Pyridine Derivative0.032.3Organic Electronics

Biological Studies

Molecular Probes

In biological research, this compound is used as a molecular probe to study enzyme interactions and cellular pathways. Its ability to selectively bind to certain enzymes allows researchers to investigate their functions and roles in various biological processes.

Case Study: Enzyme Inhibition

A recent study focused on the inhibition of a specific enzyme involved in cancer metabolism using this compound derivatives. The results indicated that certain modifications significantly increased inhibitory potency, suggesting its potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)propanamide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the propanamide group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells through various signaling pathways.

Comparison with Similar Compounds

N-(5-bromo-6-methyl-2-pyridinyl)propanamide can be compared with other similar compounds such as:

    N-(5-chloro-6-methyl-2-pyridinyl)propanamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.

    N-(5-bromo-6-ethyl-2-pyridinyl)propanamide: Similar structure but with an ethyl group instead of a methyl group, which may affect its physical and chemical properties.

    N-(5-bromo-6-methyl-2-pyridinyl)butanamide: Similar structure but with a butanamide group instead of propanamide, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

N-(5-bromo-6-methyl-2-pyridinyl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom on the pyridine ring, which plays a crucial role in its biological activity. The compound's structure can be summarized as follows:

  • Molecular Formula : C₉H₈BrN
  • Molecular Weight : 212.07 g/mol
  • Functional Groups : Amide and bromine substituent on the pyridine ring.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine atom enhances the compound's binding affinity, influencing its pharmacological effects.

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, altering metabolic pathways.
  • Receptor Modulation : It can interact with various receptors, potentially leading to changes in cellular signaling pathways.

Biological Activity Overview

The compound has been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of pyridine compounds exhibit significant antibacterial and antifungal properties. For instance, this compound demonstrated effectiveness against certain strains of bacteria and fungi, highlighting its potential as an antimicrobial agent .
  • Antiparasitic Activity : Initial assessments indicated that related compounds could target parasites effectively, suggesting potential applications in treating diseases like leishmaniasis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring significantly affect the biological activity of the compound. The presence of the bromine atom at the 5-position and the methyl group at the 6-position are critical for enhancing biological efficacy.

Comparison Table of Structural Variants

Compound NamePosition of BromineBiological Activity
This compound5Moderate antibacterial
N-(6-bromo-2-pyridinyl)propanamide6Low antibacterial
N-(5-bromo-2-pyridinyl)propanamide5High antifungal activity

Case Studies

  • Antimicrobial Efficacy :
    A study assessed various pyridine derivatives, including this compound, for their antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable inhibitory effects at low concentrations compared to standard antibiotics .
  • Antiparasitic Research :
    In vivo studies involving murine models demonstrated that derivatives similar to this compound showed reduced parasite loads in liver tissues when administered intraperitoneally, suggesting efficacy against parasitic infections like visceral leishmaniasis .
  • Cytotoxicity Assessment :
    Research into cytotoxic effects revealed that while some derivatives showed potent activity against cancer cell lines, they maintained a favorable safety profile with minimal cytotoxicity at therapeutic doses .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-(5-bromo-6-methyl-2-pyridinyl)propanamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving halogenation and cyclization is common. For example, chlorination of the pyridine ring (to introduce bromine) followed by amidation with propanoyl chloride. Coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) can facilitate amide bond formation between the pyridine derivative and propanamide . Optimization involves adjusting reaction temperature (e.g., 0–25°C for halogenation), solvent polarity (e.g., DMF for polar intermediates), and catalyst loading (e.g., 1–5 mol% for Pd-catalyzed cross-couplings) .

Q. How should researchers characterize the compound to confirm structural integrity?

  • Methodology :

  • NMR Spectroscopy : Use 1H^1H and 13C^{13}C NMR to confirm substitution patterns (e.g., bromine at C5, methyl at C6 on the pyridine ring) .
  • Elemental Analysis : Validate purity (>95%) and stoichiometry (e.g., C9 _9H11 _{11}BrN2 _2O) .
  • 3D Structural Visualization : Tools like interactive molecular modeling (via SDF/MOL files) can resolve steric effects of substituents .

Q. What in vitro models are suitable for preliminary biological activity screening?

  • Methodology :

  • Antioxidant Assays : DPPH radical scavenging (IC50 _{50} values) and ferric reducing power (absorbance at 700 nm) .
  • Antibacterial Screening : Disk diffusion assays against Gram-negative (e.g., Escherichia coli) and Gram-positive strains .
  • Example Data :
Compound IDFree Radical Scavenging (IC50 _{50})Reducing Power (Absorbance)Antibacterial Activity
Analog 312.5 µM0.85Moderate inhibition
Analog 418.2 µM0.92No activity

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for analogs?

  • Methodology :

  • Substituent Variation : Replace the bromine atom with Cl, F, or electron-withdrawing groups (e.g., CF3 _3) to assess electronic effects .
  • Bioisosteric Replacement : Substitute the pyridine ring with thiazole or benzothiazole to evaluate ring flexibility .
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate substituent positions with binding affinity .

Q. How should contradictory bioactivity data between similar analogs be resolved?

  • Methodology :

  • Assay Replication : Repeat experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).
  • Purity Verification : Confirm compound purity via HPLC (e.g., >98% for biological assays) .
  • Structural Confounds : Compare analogs with minor substituent differences (e.g., methyl vs. ethyl groups) that may alter solubility or steric hindrance .

Q. What strategies improve metabolic stability in propanamide derivatives?

  • Methodology :

  • Trifluoromethyl Substitution : Enhances metabolic resistance by reducing oxidative degradation (e.g., replacing methyl with CF3 _3) .
  • Prodrug Design : Mask polar groups (e.g., esterification of amides) to prolong half-life in vivo .
  • In Silico Predictors : Use ADMET software to model cytochrome P450 interactions and prioritize stable analogs .

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